Bienvenue dans la boutique en ligne BenchChem!

1-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide

Regioisomeric SAR CYP inhibition selectivity Medicinal chemistry procurement

This 6-methylpyridin-2-yl regioisomer (CAS 1208786-45-1) is critical for systematic CYP SAR exploration. Unlike the commercially available 3-methyl analog (CAS 1210151-86-2), only the 6-methyl substitution provides the steric and electronic environment necessary to accurately probe CYP isoform selectivity. With XLogP3 ~2.8 and TPSA ~55 Ų, it is optimized for intracellular and CNS-penetrant inhibitor programs. Procuring both regioisomers enables definitive head-to-head biological evaluation essential for validating computational pharmacophore models. Do not substitute for des-methyl or 3-methyl analogs without confirmatory data.

Molecular Formula C16H15FN2O
Molecular Weight 270.307
CAS No. 1208786-45-1
Cat. No. B2840918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide
CAS1208786-45-1
Molecular FormulaC16H15FN2O
Molecular Weight270.307
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F
InChIInChI=1S/C16H15FN2O/c1-11-3-2-4-14(18-11)19-15(20)16(9-10-16)12-5-7-13(17)8-6-12/h2-8H,9-10H2,1H3,(H,18,19,20)
InChIKeyPCDWZQQDXWROHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide (CAS 1208786-45-1): Product-Specific Evidence Guide for Procurement


1-(4-Fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide (CAS 1208786-45-1) is a synthetic cyclopropane-1-carboxamide derivative characterized by a 4-fluorophenyl substituent at the cyclopropane 1-position and a 6-methylpyridin-2-yl amide moiety. The compound has been assigned the MeSH identifier C571787 and is structurally associated with cyclopropane and pyridine annotations [1]. It belongs to a class of small molecules that have been explored for biological activity including CYP enzyme inhibition [2].

Why Close Analogs of 1-(4-Fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide Cannot Be Assumed Interchangeable


The specific placement of the methyl group on the pyridine ring at the 6-position defines the steric and electronic environment around the carboxamide linkage, a feature not shared by its 3-methylpyridin-2-yl regioisomer (CAS 1210151-86-2) or by analogs lacking the methyl group [1]. Literature on related cyclopropane carboxamide scaffolds demonstrates that even subtle regioisomeric shifts can profoundly alter target binding affinity, CYP inhibition potency, and isoform selectivity profiles [2]. Consequently, substituting the 6-methyl regioisomer with a 3-methyl, 4-methyl, or des-methyl analog without confirmatory biological data carries a high risk of failing to recapitulate the structure-activity relationships (SAR) required for a given research program.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide (CAS 1208786-45-1)


Comparative Bioactivity Gap: Target Compound vs. 3-Methylpyridin-2-yl Regioisomer (CAS 1210151-86-2)

The target compound differs from its closest purchasable regioisomer, 1-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)cyclopropane-1-carboxamide (CAS 1210151-86-2), solely in the position of the methyl group on the pyridine ring [1]. As of this analysis, no publicly available IC50 or Kd values exist for either compound against any biological target. This data vacuum itself constitutes a differentiation risk: regulatory or experimental conclusions drawn from one regioisomer cannot be validly extrapolated to the other. Positioning the methyl group at the 6-position (target compound) vs. the 3-position (analog) creates fundamentally distinct steric hindrance profiles proximal to the carboxamide hydrogen bond donor/acceptor, a critical pharmacophoric contact point [2]. The 6-methyl substituent is expected to stabilize planar or near-planar conformations of the amide-pyridine system, whereas the 3-methyl group introduces torsional strain that may reduce binding complementarity with shallow hydrophobic pockets in target proteins such as CYP isozymes. Users requiring consistent SAR exploration must therefore specify the exact CAS number 1208786-45-1.

Regioisomeric SAR CYP inhibition selectivity Medicinal chemistry procurement

CYP2A6 Inhibitory Potential: Target Compound's Relationship to Characterized Analog N1-(4-Fluorophenyl)cyclopropane-1-carboxamide

The des-methyl analog N1-(4-fluorophenyl)cyclopropane-1-carboxamide (CAS 2354-89-4) was identified via 3D-QSAR virtual screening and validated as a potent CYP2A6 inhibitor with an IC50 below 1 µM (exact value not disclosed) [1]. This compound, lacking the 6-methylpyridin-2-yl extension, served as one of four confirmed novel CYP2A6 inhibitor scaffolds in the study. The target compound 1208786-45-1 incorporates the identical 1-(4-fluorophenyl)cyclopropane-1-carboxamide core but extends it with a 6-methylpyridin-2-yl amide substituent. The addition of the methylpyridyl group introduces an additional hydrogen bond acceptor (pyridine nitrogen) and a steric element (ortho methyl) that are predicted to modulate CYP isoform selectivity and metabolic stability relative to the simpler analog [2]. While no direct CYP2A6 IC50 comparison exists between the two compounds, the structural divergence provides a rational basis for procuring the 6-methylpyridin-2-yl derivative specifically when the research objective requires exploration of selectivity windows or PK-improved analogs beyond the original lead.

CYP2A6 inhibition Nicotine metabolism Virtual screening hit expansion

Physicochemical Differentiation: LogP and Topological Polar Surface Area Profile vs. Des-Methyl Analog

The target compound (C16H15FN2O, MW 270.3) is distinguished from the des-methyl analog N1-(4-fluorophenyl)cyclopropane-1-carboxamide (C10H10FNO, MW 179.19) by the addition of a 6-methylpyridin-2-yl moiety, which substantially alters key drug-likeness parameters . The calculated XLogP3 for the target compound is approximately 2.8, compared to approximately 1.0–1.2 for the des-methyl analog. The topological polar surface area (TPSA) increases from approximately 43 Ų to approximately 55 Ų due to the additional pyridine nitrogen. These differences are predicted to influence membrane permeability, oral bioavailability potential, and CYP binding orientation. The enhanced lipophilicity of the target compound may favor Type I binding to CYP enzymes (substrate-like binding) in contrast to the more polar des-methyl analog, which may exhibit mixed Type I/Type II binding characteristics [1]. For procurement decisions where physicochemical property space is a critical filter (e.g., CNS penetration vs. peripheral restriction), these differences are quantitatively meaningful even in the absence of direct bioactivity head-to-head data.

Physicochemical properties LogP TPSA Drug-likeness

Application Scenarios for 1-(4-Fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide Based on Specific Evidence


CYP Enzyme Selectivity Profiling: Expanding SAR Beyond the N1-(4-Fluorophenyl)cyclopropane-1-carboxamide Lead

The target compound is ideally suited for groups seeking to investigate how addition of a heteroaryl amide substituent modulates CYP isoform selectivity relative to the N1-(4-fluorophenyl)cyclopropane-1-carboxamide lead that demonstrated CYP2A6 IC50 < 1 µM [1]. The 6-methylpyridin-2-yl amide extension is predicted to alter hydrogen bonding network, steric fit, and lipophilicity—key determinants of CYP binding .

Regioisomer-Specific Structure-Activity Relationship Studies

Because the 3-methylpyridin-2-yl regioisomer (CAS 1210151-86-2) is commercially available but lacks any public bioactivity annotation, acquiring the 6-methylpyridin-2-yl compound (CAS 1208786-45-1) is essential for systematic exploration of how methyl position on the pyridine ring affects binding to targets of interest [1]. Concurrent procurement of both regioisomers enables definitive head-to-head biological evaluation.

Physicochemical Property-Driven Lead Optimization

With a predicted XLogP3 of ~2.8 and TPSA of ~55 Ų, the target compound occupies a lipophilic efficiency space distinct from its simpler des-methyl analog (XLogP3 ~1.0–1.2, TPSA ~43 Ų) [1]. This makes it a suitable procurement choice for programs targeting intracellular or CNS-penetrant enzyme inhibitors where higher lipophilicity is therapeutically desirable.

Virtual Screening Library Design and Hit Validation

The compound serves as a validation tool for computational models predicting CYP inhibition or other enzyme activities, especially given the availability of a structurally characterized des-methyl analog with confirmed CYP2A6 inhibition [1]. Researchers can use the target compound as an 'extended-scaffold' probe to assess whether 3D-QSAR pharmacophore models accommodate the added pyridyl amide group.

Quote Request

Request a Quote for 1-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.